N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzoxazole ring imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 3-nitrobenzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against melanoma and breast cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials for imaging applications.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamides
Comparison: N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to other benzoxazole derivatives, this compound exhibits enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H15N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O5/c1-28-18-10-9-14(21-23-16-7-2-3-8-19(16)29-21)12-17(18)22-20(25)13-5-4-6-15(11-13)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
PVIWQDGPMQRKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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